Heclin

Overview

Description

Heclin is a chemical compound known for its role as an inhibitor of HECT E3 ubiquitin ligases. It is primarily used in scientific research, particularly in the study of ubiquitination processes and related cellular mechanisms. This compound has shown potential in the research of various cancers, including gastric cancer, due to its ability to inhibit specific ubiquitin ligases such as Smurf2, Nedd4, and WWP1 .

Scientific Research Applications

Heclin is widely used in scientific research due to its ability to inhibit HECT E3 ubiquitin ligases. Some of its applications include:

Chemistry: Studying the mechanisms of ubiquitination and deubiquitination.

Biology: Investigating the role of ubiquitin ligases in cellular processes such as protein degradation and signal transduction.

Medicine: Researching potential therapeutic applications in cancer treatment, particularly gastric cancer.

Industry: Limited industrial applications, primarily focused on research and development .

Mechanism of Action

Target of Action

Heclin, also known as a HECT E3 ubiquitin ligase inhibitor, primarily targets the HECT domains of Smurf2, Nedd4, and WWP1 . These targets are part of the neural precursor cell expressed developmentally downregulated protein 4 (NEDD4) family . The IC50 values for Smurf2, Nedd4, and WWP1 are 6.8, 6.3, and 6.9 μM respectively .

Mode of Action

This compound acts by inhibiting the HECT domains of its primary targets, Smurf2, Nedd4, and WWP1 . It does this by causing a conformational change that results in the oxidation of the active site Cys . This inhibition interrupts the influx of sodium, preventing the development of an action potential across the nerve .

Biochemical Pathways

It is known that this compound’s targets, smurf2, nedd4, and wwp1, play crucial roles in various cellular functions, including the removal of misfolded proteins, the regulation of signaling pathways, dna repair, the cell cycle, and apoptosis . Therefore, it is likely that this compound affects these processes through its inhibition of Smurf2, Nedd4, and WWP1.

Pharmacokinetics

The half-life of this compound is less than 10 minutes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the HECT domains of Smurf2, Nedd4, and WWP1 . This inhibition can lead to a decrease in the activity of these proteins, which can affect various cellular functions, including the removal of misfolded proteins, the regulation of signaling pathways, DNA repair, the cell cycle, and apoptosis . In vitro studies have shown that this compound can reduce the phosphorylation of Akt in BGC803 and MKN45 cells .

Action Environment

It is known that this compound is selective for hect-mediated over ring-mediated ubiquitination . This suggests that the presence of other proteins and factors in the cellular environment that interact with HECT or RING domains could potentially influence this compound’s action and efficacy.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Heclin inhibits several HECT E3 ubiquitin ligases, including Smurf2, Nedd4, and WWP1 . The inhibition occurs through a conformational change that results in the oxidation of the active site cysteine . This interaction with the enzymes is crucial for the function of this compound in biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to be cytotoxic to HEK293 cells . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves a conformational change that results in the oxidation of the active site cysteine . This does not prevent E2 binding but alters the enzyme’s structure, inhibiting its function . This mechanism allows this compound to exert its effects at the molecular level, influencing the activity of biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that this compound kills HEK293 cells growing in culture, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

Given its role as an inhibitor of HECT E3 ubiquitin ligases, it is likely that this compound interacts with various enzymes and cofactors within these pathways .

Subcellular Localization

The subcellular localization of this compound has been observed to change upon treatment with a HECT ligase inhibitor, this compound . Specifically, the subnuclear localization of ectopically expressed TRP32, a nucleomodulin, was altered from a diffuse nuclear pattern to a lacy, punctate pattern with TRP32 distributed around the periphery of the nucleus and nucleoli . This suggests that this compound may influence the subcellular localization of certain proteins, potentially affecting their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heclin involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not widely published. it typically involves organic synthesis techniques such as condensation reactions, cyclization, and purification through chromatography .

Industrial Production Methods

Industrial production of this compound is not common due to its primary use in research. When produced, it is synthesized in specialized laboratories under controlled conditions to ensure high purity and consistency. The compound is often supplied in small quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions

Heclin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups of this compound, altering its chemical properties.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Nutlin-3: An inhibitor of MDM2, another ubiquitin ligase.

Serdemetan: Targets MDM2 and has similar applications in cancer research.

Indole-3-carbinol: A natural compound that affects ubiquitination pathways

Uniqueness of Heclin

This compound is unique due to its specificity for HECT E3 ubiquitin ligases, particularly Smurf2, Nedd4, and WWP1. This specificity makes it a valuable tool in studying the roles of these ligases in cellular processes and diseases .

Properties

IUPAC Name |

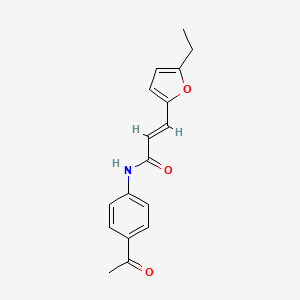

(E)-N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-3-15-8-9-16(21-15)10-11-17(20)18-14-6-4-13(5-7-14)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTWXRJNCFIDRQ-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672951.png)

![7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672952.png)

![7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione](/img/structure/B1672956.png)

![6-Phenylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1672970.png)